molecular formula C24H23N3O3 B3945939 N-[1-(anilinocarbonyl)propyl]-2-(benzoylamino)benzamide

N-[1-(anilinocarbonyl)propyl]-2-(benzoylamino)benzamide

Cat. No. B3945939
M. Wt: 401.5 g/mol
InChI Key: QBXBNUMXGVSNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)propyl]-2-(benzoylamino)benzamide, commonly known as ABPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ABPP is a small molecule that can selectively bind to specific proteins in complex biological systems, providing a powerful tool for understanding protein function and identifying potential drug targets. In

Mechanism of Action

ABPP works by selectively binding to specific proteins in complex biological systems. The compound contains a reactive group that can covalently bind to the active site of target proteins, allowing for the identification and characterization of active enzymes. ABPP can also be used to study protein-protein interactions by selectively binding to proteins that interact with target proteins.
Biochemical and Physiological Effects
ABPP has been shown to have a variety of biochemical and physiological effects. The compound can selectively bind to specific proteins, allowing for the identification and characterization of active enzymes. ABPP has also been shown to have anti-cancer properties, as it can selectively target cancer cells and induce cell death. Additionally, ABPP has been shown to have neuroprotective effects, as it can inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ABPP has several advantages for lab experiments, including its ability to selectively bind to specific proteins, its versatility in studying protein function, and its potential as a drug target identification tool. However, there are also limitations to using ABPP in lab experiments, including its potential for off-target effects and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of ABPP in scientific research. One potential direction is the development of new ABPP analogs that can selectively target specific classes of proteins. Another direction is the use of ABPP in drug discovery, as the compound can be used to identify potential drug targets. Additionally, ABPP could be used to study the role of specific proteins in disease states, such as cancer and Alzheimer's disease, and to develop new therapies for these conditions.

Scientific Research Applications

ABPP has been widely used in scientific research due to its ability to selectively bind to specific proteins in complex biological systems. ABPP can be used to identify the active sites of enzymes, study protein-protein interactions, and identify potential drug targets. ABPP has also been used to study the role of specific proteins in disease states, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-(1-anilino-1-oxobutan-2-yl)-2-benzamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-20(24(30)25-18-13-7-4-8-14-18)26-23(29)19-15-9-10-16-21(19)27-22(28)17-11-5-3-6-12-17/h3-16,20H,2H2,1H3,(H,25,30)(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBNUMXGVSNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.